![molecular formula C25H22N6O2S B2419261 5-benzyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921779-74-0](/img/structure/B2419261.png)
5-benzyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The synthesis of related compounds, like 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, has been achieved using commercially available starting materials. This route is suitable for constructing a larger library of compounds, characterized by NMR spectroscopy and X-ray analysis (Uroš Grošelj et al., 2015).
Structural Characterization : Novel compounds including 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized using elemental analyses, IR, NMR, and single crystal X-ray data. These compounds are stabilized via hydrogen bonding and crystallize in monoclinic systems (R. Dani et al., 2013).
Potential Applications in Catalysis and Bioactivity
Catalysis : Compounds like 5-benzyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide are useful in the study of catalytic processes. For instance, manganese(II) catalyzed reactions have been used to synthesize related thiadiazole compounds, indicating potential catalytic applications (R. Dani et al., 2013).
Antimicrobial Activity : Synthesis and characterization of related compounds have shown potential antimicrobial activities. For example, new thiadiazole derivatives bearing a pyrazole moiety have been synthesized and characterized, demonstrating potential in this area (M. Saçmacı et al., 2017).
Future Directions
properties
IUPAC Name |
5-benzyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2S/c1-16(2)23-27-28-25(34-23)26-22(32)19-14-30(13-17-9-5-3-6-10-17)15-20-21(19)29-31(24(20)33)18-11-7-4-8-12-18/h3-12,14-16H,13H2,1-2H3,(H,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECWGUKDPHYHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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